Dvvdadeylipq

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

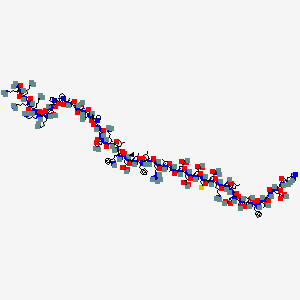

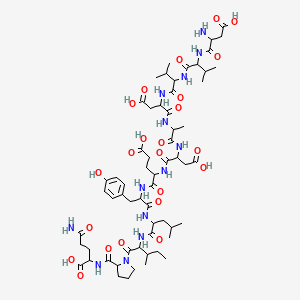

Dvvdadeylipq: is a peptide fragment derived from positions 985-996 in the epidermal growth factor receptor (EGFR). This peptide is significant in the study of cellular processes, particularly those involving cell growth, proliferation, and differentiation. The epidermal growth factor receptor is a transmembrane protein that, upon binding with its specific ligands, activates its intrinsic protein-tyrosine kinase activity, leading to a cascade of downstream signaling pathways .

Vorbereitungsmethoden

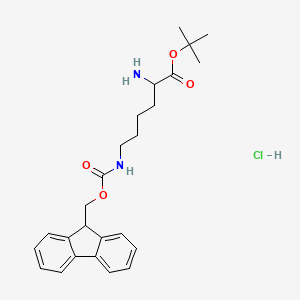

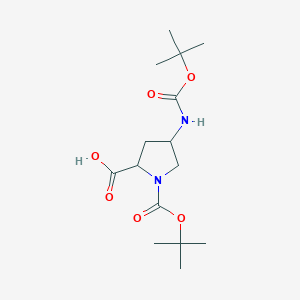

Synthetic Routes and Reaction Conditions: The synthesis of Dvvdadeylipq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

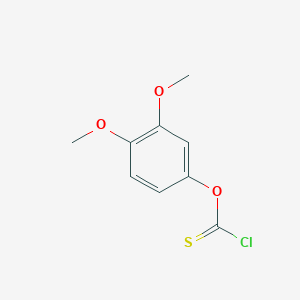

Analyse Chemischer Reaktionen

Types of Reactions: Dvvdadeylipq can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Wissenschaftliche Forschungsanwendungen

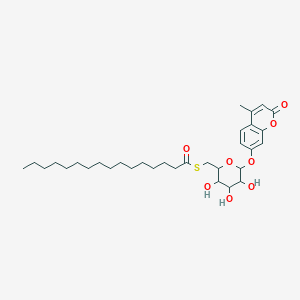

Chemistry: Dvvdadeylipq is used as a model peptide in studies of protein-protein interactions and enzyme kinetics. It serves as a substrate for kinases and phosphatases, helping to elucidate their mechanisms of action .

Biology: In cellular biology, this compound is used to study the signaling pathways activated by the epidermal growth factor receptor. It helps in understanding how cells respond to external growth signals and how dysregulation of these pathways can lead to diseases like cancer .

Medicine: this compound is used in the development of therapeutic agents targeting the epidermal growth factor receptor. It aids in the design of inhibitors that can block receptor activation, providing potential treatments for cancers that overexpress EGFR .

Industry: In the pharmaceutical industry, this compound is used in drug screening assays to identify compounds that can modulate EGFR activity. It is also employed in the production of diagnostic kits for detecting EGFR-related abnormalities .

Wirkmechanismus

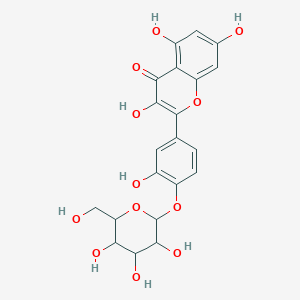

Dvvdadeylipq exerts its effects by mimicking a portion of the epidermal growth factor receptor. When used in experiments, it can bind to antibodies or other molecules that recognize this specific sequence. This interaction can activate or inhibit the receptor’s kinase activity, leading to downstream signaling events. The primary molecular targets include proteins involved in the MAPK, Akt, and JNK pathways, which regulate cell proliferation, survival, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Epidermal Growth Factor (EGF): A natural ligand for EGFR that stimulates cell growth and proliferation.

Transforming Growth Factor-α (TGF-α): Another ligand for EGFR with similar biological activities.

Lapatinib and Erlotinib: Small molecule inhibitors that target the tyrosine kinase domain of EGFR.

Uniqueness: Dvvdadeylipq is unique in its ability to specifically mimic a portion of the EGFR, making it a valuable tool for studying receptor function and developing targeted therapies. Unlike full-length proteins or small molecule inhibitors, this peptide fragment provides a precise and controlled means of modulating EGFR activity .

Eigenschaften

Molekularformel |

C61H93N13O23 |

|---|---|

Molekulargewicht |

1376.5 g/mol |

IUPAC-Name |

5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97) |

InChI-Schlüssel |

CHCIQWQBUPWRLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate](/img/structure/B13389910.png)

![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389928.png)

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)

![1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13389938.png)

![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)

![N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)

![Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13389953.png)